(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Descripción general

Descripción

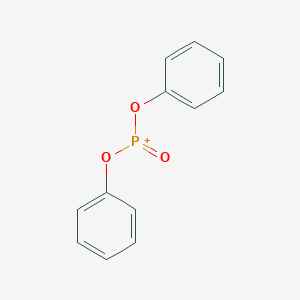

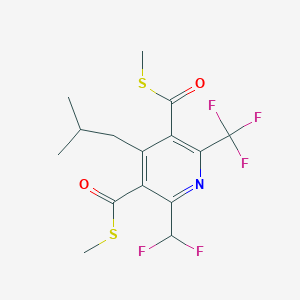

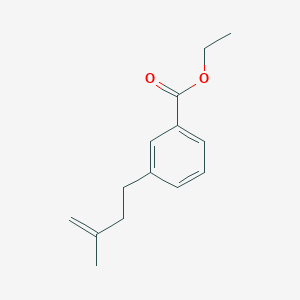

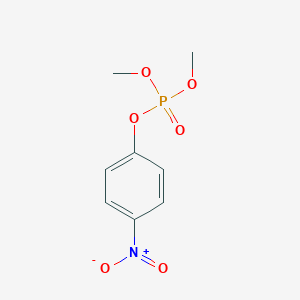

“(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is a unique chemical compound with the empirical formula C9H8N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is represented by the SMILES stringOCc1csc(n1)-c2cccnc2 . The InChI key for this compound is FDSDADPVFPJLAN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is 192.24 . It has a density of 1.33g/cm3, a boiling point of 407.5ºC at 760 mmHg, and a melting point of 120ºC . The flash point is 200.3ºC .Aplicaciones Científicas De Investigación

Herbicidal Activity

Compounds similar to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol have shown herbicidal activities. For instance, certain derivatives have been effective against Brassica campestris, suggesting potential use in weed control in agriculture .

Antifungal Activity

Some analogs of this compound have exhibited significant antifungal activities against pathogens like P. piricola, comparable to commercial fungicides like triadimefon at certain concentrations . This indicates its potential application in combating fungal infections in crops.

Insecticidal Activity

Although not directly linked to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, related thiazole derivatives have been synthesized and evaluated for their insecticidal properties . This suggests possible research into its insecticidal applications.

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for in vitro antioxidant properties, with some showing potent activity . This points towards the potential of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol in antioxidant research.

Antitumor and Cytotoxic Activity

Related thiazole compounds have demonstrated cytotoxicity against human tumor cell lines, indicating a research interest in cancer treatment applications .

Chemical Synthesis

This compound itself is available for purchase, suggesting its use as a reagent or intermediate in chemical synthesis processes .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives have been known to interact with their targets leading to various changes .

Biochemical Pathways

Thiazole derivatives have been reported to affect various pathways, leading to downstream effects .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities .

Propiedades

IUPAC Name |

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSDADPVFPJLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406897 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

CAS RN |

138745-99-0 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)